molecular formula C16H13NO5 B13753561 Xanthevodine CAS No. 477-78-1

Xanthevodine

Cat. No.: B13753561
CAS No.: 477-78-1
M. Wt: 299.28 g/mol
InChI Key: XKWQECWFQVTROA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Xanthevodine involves the reaction of appropriate precursors under controlled conditions. One method includes the use of benzene solutions and dilute hydrochloric acid, followed by purification through crystallization from ethanol . Chromatography on neutral alumina and elution with a benzene-chloroform mixture further purifies the compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale chromatography techniques for purification.

Chemical Reactions Analysis

Types of Reactions: Xanthevodine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups, leading to new compounds.

    Substitution: this compound can participate in substitution reactions, where its methoxy groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinone derivatives, while reduction can produce hydroxy or amino derivatives.

Scientific Research Applications

Xanthevodine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Xanthevodine’s uniqueness lies in its specific methylenedioxy and dimethoxy functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, this compound exhibits unique reactivity and potential therapeutic applications .

Properties

IUPAC Name

4,11-dimethoxy-5H-[1,3]dioxolo[4,5-b]acridin-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c1-19-13-10-11(14(20-2)16-15(13)21-7-22-16)17-9-6-4-3-5-8(9)12(10)18/h3-6H,7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWQECWFQVTROA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C3=C1C(=O)C4=CC=CC=C4N3)OC)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90197251
Record name Xanthevodine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477-78-1
Record name Xanthevodine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name XANTHEVODINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94652
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Xanthevodine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name XANTHEVODINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OO4OI3P3HY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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